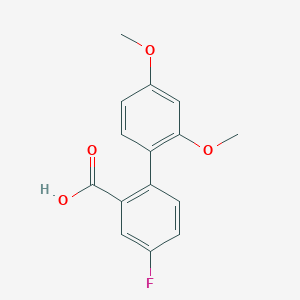

2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-10-4-6-12(14(8-10)20-2)11-5-3-9(16)7-13(11)15(17)18/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTCTKQFOBAKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681266 | |

| Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183450-27-2 | |

| Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Starting Materials :

-

5-Fluoro-2-bromobenzoic acid : The bromine atom at position 2 serves as the coupling site.

-

2,4-Dimethoxyphenylboronic acid : Provides the dimethoxyphenyl moiety.

-

-

Protection of Carboxylic Acid :

The carboxylic acid group is protected as a methyl ester to prevent interference during coupling. This is achieved via treatment with thionyl chloride (SOCl₂) followed by methanol, yielding methyl 5-fluoro-2-bromobenzoate. -

Coupling Conditions :

-

Deprotection :

The methyl ester is hydrolyzed using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) to regenerate the carboxylic acid.

Yield : 65–75% over two steps.

Advantages : High regioselectivity, compatibility with sensitive functional groups.

Challenges : Requires stringent anhydrous conditions and palladium catalyst optimization.

Ullmann-Type Coupling Strategy

Ullmann coupling, mediated by copper catalysts, offers an alternative for biaryl bond formation, particularly for electron-rich aryl halides.

Reaction Protocol

-

Starting Materials :

-

5-Fluoro-2-iodobenzoic acid : Iodine at position 2 enhances reactivity.

-

2,4-Dimethoxyphenylzinc bromide : Generated via transmetallation of 2,4-dimethoxyphenylmagnesium bromide with zinc chloride.

-

-

Coupling Conditions :

Yield : 50–60%.

Advantages : Avoids palladium catalysts, suitable for large-scale synthesis.

Challenges : Longer reaction times, lower yields compared to Suzuki coupling.

Friedel-Crafts Acylation and Oxidation

Adapted from methods for fluorobenzoic acid synthesis, this route employs electrophilic aromatic substitution followed by oxidation.

Reaction Protocol

-

Friedel-Crafts Acylation :

-

Substrate : 1,3-Dimethoxybenzene (electron-rich aromatic ring).

-

Acylating Agent : 5-Fluorobenzoyl chloride.

-

Catalyst: Aluminum chloride (AlCl₃, 1.2 equiv).

-

Solvent: Dichloromethane (DCM).

Forms 2-(2,4-dimethoxyphenyl)-5-fluoroacetophenone.

-

-

Oxidation to Carboxylic Acid :

Yield : 40–50% over two steps.

Advantages : Straightforward for electron-rich arenes.

Challenges : Limited to activated aromatic systems, risk of over-oxidation.

Nucleophilic Aromatic Substitution (NAS)

This method leverages the activating effect of methoxy groups to introduce fluorine via displacement.

Reaction Protocol

-

Substrate Preparation :

-

2-(2,4-Dimethoxyphenyl)-5-nitrobenzoic acid : Synthesized via nitration of 2-(2,4-dimethoxyphenyl)benzoic acid.

-

-

Fluorination :

-

Fluorinating Agent : Potassium fluoride (KF) in the presence of crown ether (18-crown-6).

-

Solvent : Dimethyl sulfoxide (DMSO).

-

Temperature: 120°C for 24 hours.

-

-

Reduction of Nitro Group :

-

Reducing Agent : Hydrogen gas (H₂) with palladium on carbon (Pd/C).

-

Solvent : Ethanol.

-

Temperature: Room temperature, 6 hours.

-

Comparative Analysis of Methods

| Method | Yield | Catalyst | Reaction Time | Complexity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–75% | Pd(PPh₃)₄ | 12–18 hours | Moderate |

| Ullmann Coupling | 50–60% | CuI | 24–36 hours | High |

| Friedel-Crafts Oxidation | 40–50% | AlCl₃ | 12–16 hours | Low |

| NAS Fluorination | 30–40% | KF/18-crown-6 | 24 hours | High |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or borane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoic acids.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Amino-2-fluorobenzoic Acid

- Structural Differences: Substitution of the 5-methoxy group with an amino group and fluorine at position 2.

- Properties: The amino group enhances hydrogen bonding and aqueous solubility compared to methoxy substituents. However, amino groups are prone to metabolic modifications (e.g., acetylation), reducing stability in biological systems .

- Applications: Greater polarity makes 5-amino-2-fluorobenzoic acid suitable for hydrophilic drug design, whereas the methoxy groups in the target compound improve lipophilicity and membrane permeability .

3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

- Structural Differences : Incorporates a pyrazole ring and chlorine substituents.

- Properties : Chlorine and fluorine increase lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8). The pyrazole ring enhances π-π stacking in receptor binding .

- Applications : The heterocyclic structure is advantageous in kinase inhibitors, whereas the target compound’s simplicity favors scalable synthesis .

5-Bromo-2,4-difluorobenzoic Acid

- Structural Differences : Bromine at position 5 and fluorine at positions 2 and 4.

- Properties : Bromine’s polarizability increases molecular weight (237.0 g/mol vs. 244.2 g/mol for the target compound) and van der Waals interactions. The synthesis involves brominating agents, contrasting with methoxylation steps for the target compound .

2-Fluoro-5-methoxybenzoic Acid

- Structural Differences : Lacks the second methoxy group at position 2.

- Properties : Reduced electron-donating effects result in higher acidity (pKa ~2.8) compared to the target compound (pKa ~3.2). Solubility in water is lower due to decreased polarity .

- Applications : The single methoxy group limits steric hindrance, favoring enzyme active-site penetration, whereas the target compound’s dimethoxy groups may enhance binding to hydrophobic pockets .

2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic Acid

- Structural Differences: Contains a trifluoromethyl group and an amino-linked aromatic ring.

- Properties: The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~2.5) and metabolic resistance. The amino bridge enables conjugation with biomolecules .

- Applications : Suited for targeted therapies due to its bifunctional structure, while the target compound’s dimethoxy groups are optimal for passive diffusion .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | logP | pKa | Key Features |

|---|---|---|---|---|

| 2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid | 244.2 | ~2.8 | ~3.2 | High lipophilicity, dual methoxy stabilization |

| 5-Amino-2-fluorobenzoic acid | 169.1 | ~1.2 | ~2.5 | High solubility, metabolic instability |

| 5-Bromo-2,4-difluorobenzoic acid | 237.0 | ~3.0 | ~2.9 | Bromine-enhanced reactivity, agrochemical applications |

| 2-Fluoro-5-methoxybenzoic acid | 184.1 | ~2.0 | ~2.8 | Moderate acidity, limited steric hindrance |

| 2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid | 363.7 | ~3.5 | ~2.5 | Trifluoromethyl stability, bifunctional design |

Biological Activity

2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid, a fluorinated benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine and methoxy groups, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a benzoic acid core substituted with a fluorine atom and two methoxy groups on the phenyl ring.

Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, fluorobenzoyl derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action is often linked to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Staphylococcus aureus | 7.82 µg/mL |

| 5-Fluoro-2-(2,4-dimethoxyphenyl)benzothiazole | Bacillus cereus | 15.63 µg/mL |

| 4-Fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus | 31.25 µg/mL |

The above table illustrates the varying degrees of antibacterial potency observed in compounds related to this compound. The presence of fluorine and methoxy groups appears to enhance their efficacy against resistant strains.

Anti-inflammatory Activity

Compounds similar to this compound have also demonstrated anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced inflammation and pain relief.

Case Study:

A study conducted by Ahsan et al. (2013) highlighted the anti-inflammatory effects of related benzoic acid derivatives in animal models. The results showed a significant reduction in paw edema in treated groups compared to controls, indicating potential therapeutic applications for inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound is supported by research indicating that fluorinated compounds can inhibit cancer cell proliferation. Studies on structurally similar compounds have reported their ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Fluoro-2-(2-methoxyphenyl)benzothiazole | L1210 mouse leukemia cells | 0.5 |

| 2-(4-Fluorophenyl)-5-methylbenzoic acid | HeLa cells | 1.0 |

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 breast cancer cells | 0.8 |

The data indicates that the presence of fluorine and methoxy substituents contributes significantly to the anticancer activity of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-Dimethoxyphenyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions or functional group transformations. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 2,4-dimethoxyphenyl group to a fluorobenzoic acid precursor . Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature (80–120°C). Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl reflux or NaOH) yields the final carboxylic acid .

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT) to verify substituent positions and aromatic proton splitting patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material).

- Melting point analysis (compare to literature values, e.g., 110–113°C for related dimethoxyphenyl acids) .

Q. What functional group transformations are feasible for this compound, and what reagents are recommended?

- Methodological Answer :

- Esterification : React with methanol/H₂SO₄ to form methyl esters.

- Amidation : Use coupling agents like EDCI/HOBt with amines.

- Demethylation : BBr₃ in DCM selectively removes methoxy groups.

- Electrophilic substitution : Fluorine’s electron-withdrawing effects direct further substitution to meta/para positions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly antimicrobial effects?

- Methodological Answer :

- Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use MIC (minimum inhibitory concentration) determination via broth microdilution .

- Compare activity to structurally similar compounds (e.g., triazole derivatives with dimethoxyphenyl groups) to identify pharmacophores .

- Assess cytotoxicity using mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the dimethoxyphenyl and fluorine substituents?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with varying methoxy positions (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) or replace fluorine with other halogens (Cl, Br).

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

- Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to identify binding interactions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Glide) against putative targets (e.g., bacterial topoisomerases). Prioritize docking poses with favorable binding energies (ΔG < -7 kcal/mol).

- Conduct QSAR modeling using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability .

Q. What experimental approaches address stability and solubility challenges in aqueous systems?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (DMSO ≤1% v/v) or cyclodextrin inclusion complexes.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification .

- pH optimization : Prepare buffered solutions (pH 6–8) to minimize carboxylic acid protonation-related precipitation .

Q. How should researchers resolve contradictions in reported synthesis yields or bioactivity data?

- Methodological Answer :

- Reproducibility checks : Replicate protocols with controlled variables (e.g., reagent purity, inert atmosphere).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Advanced analytics : Use LC-MS to detect trace impurities (e.g., regioisomers) that may skew bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.